N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a dinitrobenzamide moiety, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents
The phenyl group is then attached to the quinazolinone core through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. Finally, the dinitrobenzamide moiety is introduced through a nitration reaction, where the phenyl group is treated with a mixture of nitric and sulfuric acids to form the dinitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Diamino derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors involved in cell signaling and metabolism. The dinitrobenzamide moiety can influence the compound’s reactivity and binding affinity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-diaminobenzamide
- N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dichlorobenzamide
- N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide
Uniqueness
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is unique due to the presence of both the quinazolinone core and the dinitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The dinitro groups enhance its reactivity and potential for further functionalization, while the quinazolinone core provides a scaffold for biological activity.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O6/c1-13-23-20-5-3-2-4-19(20)22(29)25(13)16-8-6-15(7-9-16)24-21(28)14-10-17(26(30)31)12-18(11-14)27(32)33/h2-12H,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGQSRRKRTBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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